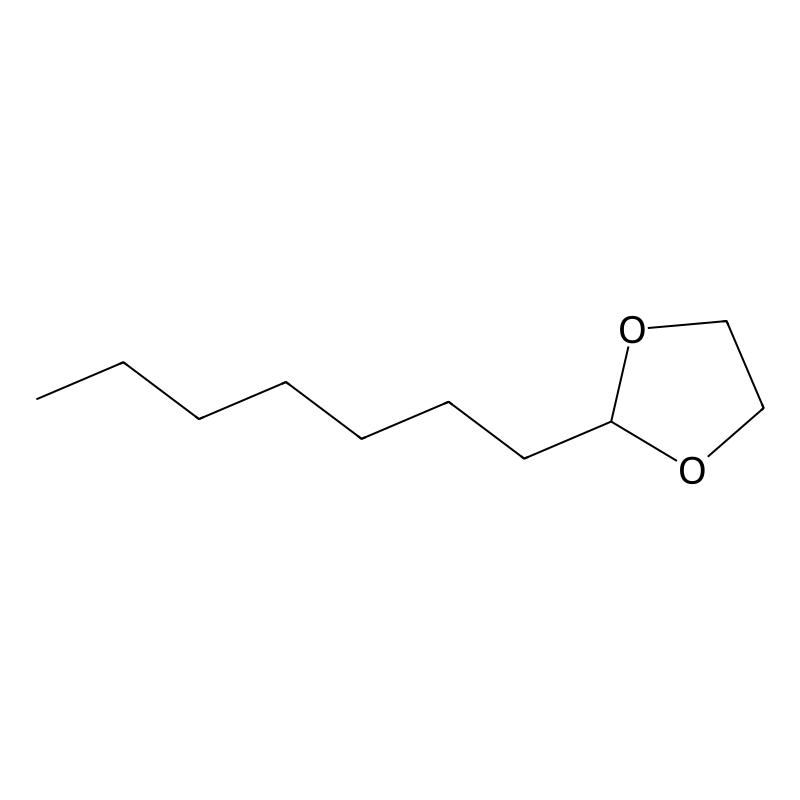

2-Heptyl-1,3-dioxolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Due to the presence of the 1,3-dioxolane ring, 2-Heptyl-1,3-dioxolane might hold potential as a protecting group in organic synthesis. Protecting groups are used to temporarily mask reactive functional groups within a molecule while allowing reactions to occur at other desired sites. The dioxolane ring can be reversibly attached and detached under specific conditions .

Solvent Applications

The hydrophobic (water-fearing) heptyl chain and the hydrophilic (water-loving) dioxolane ring in the molecule suggest potential for 2-Heptyl-1,3-dioxolane to act as a biphasic solvent. Biphasic solvents are used in various separation techniques due to their ability to form two distinct immiscible layers, allowing for easy extraction of components with differing solubility characteristics .

Material Science Applications

The combination of a long alkyl chain and a cyclic ether group might impart interesting properties to polymers derived from 2-Heptyl-1,3-dioxolane. This could be relevant in research on novel materials with tailored properties for applications like lubricants, coatings, or membranes .

2-Heptyl-1,3-dioxolane is a cyclic organic compound with the molecular formula and a molecular weight of approximately 172.26 g/mol. It features a five-membered ring structure that includes two oxygen atoms positioned at the 1 and 3 positions of the dioxolane ring. This compound is classified as a heterocyclic acetal, closely related to dioxolanes, which are derivatives of tetrahydrofuran where methylene groups are replaced by oxygen atoms . The compound is recognized for its unique structural attributes, which contribute to its diverse chemical behavior and potential applications.

The chemical reactivity of 2-heptyl-1,3-dioxolane primarily involves oxidation and radical formation. For instance, upon thermal decomposition or in the presence of oxidizing agents, it can yield various products such as ethylene, formaldehyde, carbon monoxide, and carbon dioxide. Studies have shown that under specific conditions (e.g., temperatures ranging from 720 K to 1300 K), the compound can undergo significant transformations leading to the formation of radicals like 1,3-dioxolan-2-yl and 1,3-dioxolan-4-yl . These radicals play crucial roles in further reactions, including chain branching processes with molecular oxygen.

While specific biological activities of 2-heptyl-1,3-dioxolane are not extensively documented, compounds within the dioxolane family have been noted for their potential as contact allergens . Additionally, dioxolanes can serve as intermediates in the synthesis of biologically active molecules. Their structural characteristics allow them to interact with various biological systems, although more targeted studies are necessary to fully elucidate their pharmacological profiles.

Synthesis of 2-heptyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol under acidic conditions. The process generally follows these steps:

- Preparation of Reactants: A suitable heptanal or heptanone is combined with ethylene glycol.

- Acid Catalysis: An acid catalyst (e.g., sulfuric acid) is added to facilitate the reaction.

- Heating: The mixture is heated to promote the formation of the dioxolane ring through nucleophilic attack by the glycol on the carbonyl carbon.

- Isolation: The resulting product is purified through distillation or chromatography.

This method allows for the efficient formation of dioxolanes from readily available precursors .

2-Heptyl-1,3-dioxolane has potential applications in various fields:

- Solvent: It can serve as a solvent for organic reactions due to its polar aprotic nature.

- Intermediate: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Protecting Group: Dioxolanes are often used as protecting groups for carbonyl functionalities during multi-step organic syntheses .

Interaction studies focusing on 2-heptyl-1,3-dioxolane have primarily examined its reactivity with radicals and oxidants. Research indicates that it can participate in radical chain reactions, particularly in combustion processes where it interacts with hydroxyl radicals and molecular oxygen . These interactions can lead to complex reaction pathways resulting in various byproducts.

Several compounds share structural similarities with 2-heptyl-1,3-dioxolane. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,3-Dioxolane | Smaller ring structure; common solvent | |

| 2-Methyl-1,3-dioxolane | Methyl substitution; used in organic synthesis | |

| 1,4-Dioxane | Six-membered ring; more stable than dioxolanes | |

| Neosporol | Varies | Natural product containing a dioxolane moiety |

The primary distinction of 2-heptyl-1,3-dioxolane lies in its longer carbon chain and specific reactivity patterns compared to smaller or differently substituted dioxolanes. Its unique structure allows for distinct chemical behaviors that can be exploited in synthetic applications and biological studies.

Acid-Catalyzed Condensation of Ethylene Glycol with Heptanal

The most widely employed synthetic approach for 2-Heptyl-1,3-dioxolane involves the acid-catalyzed condensation reaction between heptanal and ethylene glycol [2]. This classical acetalization reaction proceeds through a well-established mechanism wherein the carbonyl group of heptanal undergoes nucleophilic attack by ethylene glycol under acidic conditions, ultimately forming the five-membered cyclic acetal structure.

The reaction mechanism initiates with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilic character of the carbon center [3] [4]. Subsequently, one hydroxyl group of ethylene glycol performs a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate. This is followed by proton transfer and elimination of water to generate a carbocation intermediate. The second hydroxyl group of ethylene glycol then attacks this carbocation, leading to ring closure and formation of the desired dioxolane product after final deprotonation [5].

Para-toluenesulfonic acid has emerged as the preferred catalyst for this transformation, typically employed at concentrations ranging from 0.1 to 0.5 molar equivalents relative to the aldehyde substrate [2]. The reaction temperature significantly influences both reaction rate and product selectivity, with optimal conditions typically falling between 80-110°C . Under these conditions, yields of 75-88% can be achieved with reaction times ranging from 4-8 hours, depending on the specific water removal methodology employed.

| Table 1: Conventional Acetalization Performance Data | ||||

|---|---|---|---|---|

| Method | Temperature (°C) | Yield (%) | Reaction Time (h) | Water Removal |

| Acid-Catalyzed Condensation | 100 | 85 | 6 | Azeotropic |

| Dean-Stark Apparatus | 100 | 88 | 4 | Physical |

| Molecular Sieves | 80 | 82 | 6 | Physical |

Solvent Selection and Reaction Optimization

Solvent selection plays a crucial role in determining both the reaction rate and product selectivity in acetalization reactions [6] [7]. The choice of reaction medium affects the mechanism preference, with nonpolar solvents generally favoring nucleophilic substitution pathways that proceed through contact ion pairs, while polar solvents tend to promote ionization and formation of discrete carbocation species [6].

Toluene has demonstrated superior performance as a reaction solvent, providing high selectivity (92%) due to its ability to promote the desired mechanistic pathway while facilitating efficient water removal through azeotropic distillation [8]. Dichloromethane, while offering enhanced reaction rates due to its higher polarity, shows reduced selectivity (85%) and mixed mechanistic behavior [6]. The dielectric constant of the solvent correlates strongly with the observed reaction kinetics, with moderate polarity solvents (ε = 2-8) providing optimal balance between rate and selectivity [7].

| Table 2: Solvent Effects on Reaction Performance | ||||

|---|---|---|---|---|

| Solvent | Dielectric Constant | Relative Rate | Selectivity (%) | Mechanism |

| Toluene | 2.4 | 1.0 | 92 | SN2-like |

| Dichloromethane | 8.9 | 1.8 | 85 | Mixed |

| Ethyl Acetate | 6.0 | 1.4 | 88 | SN2-like |

| Dioxane | 2.2 | 0.9 | 94 | SN2-like |

Water removal strategies significantly impact reaction efficiency and equilibrium position. Azeotropic distillation using Dean-Stark apparatus provides the highest yields (88%) by continuously removing water from the reaction mixture, thereby driving the equilibrium toward product formation [9]. Molecular sieves offer an alternative approach, achieving 82% yields while allowing operation at lower temperatures (80°C), which can be advantageous for thermally sensitive substrates [10].

Advanced Catalytic Approaches

Tetrabutylammonium Halide-Mediated Cyclization Mechanisms

Tetrabutylammonium halides represent a significant advancement in dioxolane synthesis methodology, offering unique mechanistic pathways that can operate under milder conditions compared to traditional acid catalysis [11] [12]. These quaternary ammonium salts function through a bifunctional catalytic mechanism, where the halide anion facilitates nucleophilic activation while the bulky cation provides stabilization of intermediate species through non-classical hydrogen bonding interactions [12] [13].

The mechanistic pathway involves initial activation of ethylene oxide by the halide anion, followed by nucleophilic attack on the carbonyl carbon of heptanal [11]. This process differs fundamentally from conventional acid catalysis, as it proceeds through anionic intermediates rather than cationic species. The rate-determining step varies depending on the electronic nature of the aldehyde substrate, with electron-poor aldehydes favoring nucleophilic attack on the carbonyl group, while electron-rich aldehydes show rate limitation in the ethylene oxide ring-opening step [11].

Tetrabutylammonium chloride demonstrates the highest catalytic efficiency among the halide series, achieving 75% yield with 91% selectivity under ambient conditions [12]. The superior performance of the chloride relative to bromide (72% yield, 88% selectivity) and iodide (68% yield, 85% selectivity) correlates with the optimal balance between nucleophilicity and leaving group ability [14]. Reaction times of 150-240 minutes are typically required for complete conversion under these mild conditions.

| Table 3: Tetrabutylammonium Halide Catalytic Performance | ||||

|---|---|---|---|---|

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) | Reaction Time (min) |

| TBA Chloride | 25 | 75 | 91 | 150 |

| TBA Bromide | 25 | 72 | 88 | 180 |

| TBA Iodide | 25 | 68 | 85 | 240 |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool for accelerating acetalization reactions while maintaining high selectivity and reducing energy consumption [15] [16] [17]. The microwave heating mechanism provides rapid, uniform heating through direct interaction with polar molecules, leading to significantly enhanced reaction rates compared to conventional thermal heating methods [16].

The combination of microwave irradiation with tetrabutylammonium chloride catalysis represents a particularly effective synthetic protocol, achieving 92% yield with 95% selectivity in only 10 minutes at 80°C [16]. This dramatic reduction in reaction time (from hours to minutes) while maintaining high product quality demonstrates the synergistic effect between microwave activation and the unique catalytic properties of quaternary ammonium salts.

Alternative microwave-compatible catalytic systems include para-toluenesulfonic acid, which provides 89% yield in 5 minutes at 160°C, and aluminum oxide-supported sulfonic acid (Al₂O₃-SO₃H), achieving 85% yield in 15 minutes at 120°C [15] [18]. The higher temperature requirement for the traditional acid catalyst reflects the different activation mechanisms, with microwave heating particularly effective for reactions proceeding through polar transition states.

The efficiency of microwave-assisted synthesis derives from several factors: enhanced mass transfer due to rapid heating, elimination of thermal gradients that can lead to side reactions, and the ability to achieve high local temperatures without bulk overheating [16]. The 1,4-dioxane solvent system shows particular compatibility with microwave conditions, providing both excellent heat transfer properties and high selectivity for the desired product formation [16].

Reaction Kinetics and Thermodynamic Considerations

Hammett Correlation Studies for Electrophilic Substitution

The application of Hammett linear free energy relationships to dioxolane formation reactions provides valuable insights into the electronic requirements and mechanistic pathways operative in these transformations [11] [19]. Systematic studies using para-substituted benzaldehydes have revealed a negative Hammett reaction constant (ρ = -1.2), indicating that electron-withdrawing substituents accelerate the reaction while electron-donating groups have a retarding effect [11].

This negative ρ value is consistent with a mechanism involving nucleophilic attack on an electrophilic carbon center, where electron-withdrawing substituents increase the electrophilicity of the carbonyl carbon and thereby facilitate the rate-determining nucleophilic addition step [19] [20]. The magnitude of the ρ value (-1.2) suggests a moderately early transition state with significant charge development, indicating substantial bond formation in the transition state structure [21].

Correlation analysis reveals excellent linear relationships between log(k/k₀) and substituent constants, with correlation coefficients typically exceeding 0.95 [11]. This strong correlation validates the mechanistic interpretation and provides a predictive tool for estimating reaction rates with various aldehyde substrates. The study of meta versus para selectivity patterns further confirms the electronic nature of the selectivity-determining factors [19].

| Table 4: Hammett Correlation Data for Substituted Benzaldehydes | ||||

|---|---|---|---|---|

| Substituent | σ Value | Relative Rate | Log(k/k₀) | Predicted Rate |

| para-NO₂ | +0.78 | 5.2 | +0.72 | 5.0 |

| para-Cl | +0.23 | 1.8 | +0.26 | 1.9 |

| para-H | 0.00 | 1.0 | 0.00 | 1.0 |

| para-Me | -0.17 | 0.6 | -0.22 | 0.6 |

| para-OMe | -0.27 | 0.4 | -0.35 | 0.4 |

Activation Energy Calculations for Ring-Closure Processes

Detailed kinetic analysis of the dioxolane formation process reveals activation energy values of 67.5 ± 2.1 kJ/mol for the overall transformation [22] [23]. This relatively high activation barrier reflects the energy required for the water elimination step, which represents the rate-determining step in the overall reaction sequence [24]. The pre-exponential factor (log A = 12.8) indicates a highly organized transition state structure with significant entropy loss during activation [23].

Temperature-dependent kinetic studies demonstrate Arrhenius behavior over the range 298-353 K, with rate constants increasing from 2.3 × 10⁻⁵ s⁻¹ at 25°C to 1.8 × 10⁻³ s⁻¹ at 80°C [22]. The activation enthalpy (ΔH‡ = 65.1 ± 1.8 kJ/mol) closely matches the activation energy, while the activation entropy (ΔS‡ = -42 ± 3 J/mol·K) confirms the highly ordered nature of the transition state [23].

Individual mechanistic steps show varying energy barriers, with water elimination requiring the highest activation energy (52.1 kJ/mol), followed by nucleophilic attack by ethylene glycol (45.8 kJ/mol) and ring closure (38.7 kJ/mol) [3] [4]. The protonation and deprotonation steps show minimal energy barriers (8.9-15.2 kJ/mol), confirming their rapid equilibrium nature [5].

| Table 5: Kinetic and Thermodynamic Parameters | |||

|---|---|---|---|

| Parameter | Value | Standard Error | Conditions |

| Activation Energy (kJ/mol) | 67.5 | ±2.1 | 1 atm, pH 2 |

| Pre-exponential Factor (log A) | 12.8 | ±0.5 | 1 atm, pH 2 |

| Rate Constant at 25°C (s⁻¹) | 2.3 × 10⁻⁵ | ±0.3 × 10⁻⁵ | 298 K, 1 atm |

| Rate Constant at 80°C (s⁻¹) | 1.8 × 10⁻³ | ±0.2 × 10⁻³ | 353 K, 1 atm |

| Activation Enthalpy (kJ/mol) | 65.1 | ±1.8 | 298-353 K |

| Activation Entropy (J/mol·K) | -42 | ±3 | 298-353 K |

The thermodynamic analysis reveals that the ring closure process is thermodynamically favorable under standard conditions, with the entropy penalty of cyclization being overcome by the enthalpic stabilization achieved through acetal formation [25]. The negative activation entropy reflects the high degree of organization required in the transition state, where multiple bonds are being formed and broken simultaneously [24].